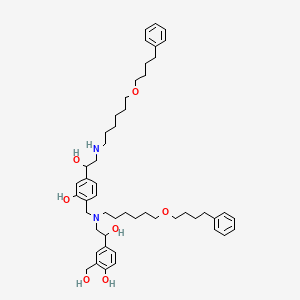
2H-Pyran-2-amine,tetrahydro-,conjugatemonoacid(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) is a chemical compound with the molecular formula C5H12NO+ It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyran derivatives, including 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI), typically involves the use of various synthetic strategies. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can be used as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods: Industrial production methods for 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable catalytic processes suggest that similar methods to those used in laboratory synthesis could be adapted for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyran ring and the amine group.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) include oxidizing agents such as cerium ammonium nitrate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by the use of nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the pyran ring, while reduction reactions could produce reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of 2H-pyran have been studied for their potential biological activities, including antimicrobial and anticancer properties . In the industrial sector, 2H-pyran derivatives are used in the production of fragrances and flavoring agents .
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the particular application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) include other 2H-pyran derivatives such as 2H-chromenes and 1-oxatrienes . These compounds share structural similarities with 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) but differ in their specific functional groups and reactivity.
Uniqueness: The uniqueness of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) lies in its specific combination of the pyran ring and the amine group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
145314-93-8 |
|---|---|
Molekularformel |
C5H12NO+ |
Molekulargewicht |
102.157 |
IUPAC-Name |
hydron;oxan-2-amine |
InChI |
InChI=1S/C5H11NO/c6-5-3-1-2-4-7-5/h5H,1-4,6H2/p+1 |
InChI-Schlüssel |
ICBYIKRIEVEFCX-UHFFFAOYSA-O |
SMILES |
[H+].C1CCOC(C1)N |
Synonyme |
2H-Pyran-2-amine,tetrahydro-,conjugatemonoacid(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)



